(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate
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Overview
Description
(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate is a complex organic compound with a unique structure that combines biphenyl, benzofuran, and methoxybenzenesulfonate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, especially on the benzofuran and biphenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of (2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes . The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biphenyl derivatives, benzofuran derivatives, and methoxybenzenesulfonate derivatives . These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness
The uniqueness of (2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate lies in its combination of multiple functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C28H20O6S |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
[(2Z)-3-oxo-2-[(4-phenylphenyl)methylidene]-1-benzofuran-6-yl] 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C28H20O6S/c1-32-22-11-14-24(15-12-22)35(30,31)34-23-13-16-25-26(18-23)33-27(28(25)29)17-19-7-9-21(10-8-19)20-5-3-2-4-6-20/h2-18H,1H3/b27-17- |
InChI Key |
KQDWROHJJMKIBL-PKAZHMFMSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)C5=CC=CC=C5)/O3 |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)C5=CC=CC=C5)O3 |
Origin of Product |
United States |
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